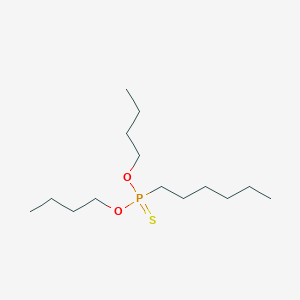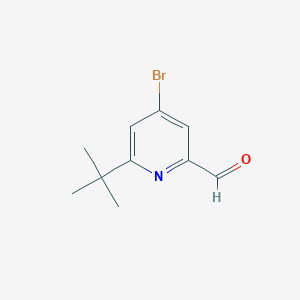
Propenylsulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-ene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a propene backbone. This compound is part of the broader class of sulfonamides, which have been widely studied for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-1-ene-1-sulfonamide can be synthesized through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous due to its simplicity and efficiency, as it does not require additional pre-functionalization and de-functionalization steps . Another method involves the halogenation of prop-1-ene-1,3-sultone followed by an exchange reaction in the presence of a phase-transfer catalyst .
Industrial Production Methods
In industrial settings, the production of prop-1-ene-1-sulfonamide often involves large-scale oxidative coupling processes. These methods are designed to be cost-effective and environmentally friendly, minimizing waste generation and maximizing yield .
Chemical Reactions Analysis
Types of Reactions
Prop-1-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the sulfonamide group into sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides. These products have significant applications in medicinal chemistry and organic synthesis .
Scientific Research Applications
Prop-1-ene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of prop-1-ene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of natural substrates, allowing it to competitively inhibit enzyme activity. This inhibition can disrupt metabolic pathways and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to prop-1-ene-1-sulfonamide include sulfenamides, sulfinamides, and other sulfonamides. These compounds share the common feature of a sulfur-nitrogen bond and exhibit similar chemical reactivity .
Uniqueness
What sets prop-1-ene-1-sulfonamide apart is its specific structural configuration, which imparts unique reactivity and biological activity. Its ability to undergo a wide range of chemical reactions and form stable complexes with biological molecules makes it a valuable compound in both research and industrial applications .
Conclusion
Prop-1-ene-1-sulfonamide is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structural features and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
Molecular Formula |
C3H7NO2S |
|---|---|
Molecular Weight |
121.16 g/mol |
IUPAC Name |
prop-1-ene-1-sulfonamide |
InChI |
InChI=1S/C3H7NO2S/c1-2-3-7(4,5)6/h2-3H,1H3,(H2,4,5,6) |
InChI Key |
YKRLMZKCVQTOAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-[(4-bromophenyl)methyl]benzoate](/img/structure/B14077073.png)






![sodium;(2S,5R,6R)-6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14077099.png)




